Home > Products > Screening Compounds P134882 > Hexobarbital sodium
Hexobarbital sodium - 50-09-9

Hexobarbital sodium

Catalog Number: EVT-1593048
CAS Number: 50-09-9
Molecular Formula: C12H16N2NaO3
Molecular Weight: 259.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A barbiturate that is effective as a hypnotic and sedative.
Synthesis Analysis

Hexobarbital can be synthesized through several methods. One common pathway involves the reaction of cyclohex-1-enyl 2-cyanopropanoate with guanidine and sodium methylate. This reaction produces a hexobarbital sodium intermediate, which can then be methylated using dimethyl sulfate .

Another method entails the reaction of ethyl 2-cyano-2-(cyclohex-1-enyl)propanoate with N-methylurea. This two-stage process first requires the addition of tert-butylate in tert-butyl alcohol at temperatures between 20°C to 50°C, followed by the introduction of hydrogen chloride in an ethanol-water solvent system .

Technical Details

  • Starting Materials: Cyclohex-1-enyl 2-cyanopropanoate or ethyl 2-cyano-2-(cyclohex-1-enyl)propanoate.
  • Reagents: Guanidine, sodium methylate, dimethyl sulfate, N-methylurea.
  • Conditions: Varying temperatures (20°C to 50°C), solvents (tert-butyl alcohol, ethanol-water).
Molecular Structure Analysis

Hexobarbital's structure features a pyrimidine ring with multiple substituents that contribute to its pharmacological activity. The compound exhibits chirality as it is a racemic mixture. Key structural data includes:

  • Molecular Weight: 236.267g/mol236.267\,g/mol
  • Density: 1.1623g/cm31.1623\,g/cm^3
  • Melting Point: 146.5°C146.5\,°C
  • Boiling Point: 378.73°C378.73\,°C
  • Water Solubility: 0.435mg/mL0.435\,mg/mL at 20°C .

The chemical structure can be represented using various notations such as SMILES and InChI for computational modeling and analysis.

Chemical Reactions Analysis

Hexobarbital undergoes various chemical reactions that are crucial for its metabolism and pharmacological activity. Notably, it acts as a substrate for cytochrome P450 enzymes, particularly CYP2B1. This enzyme catalyzes hydroxylation reactions leading to the formation of metabolites such as β-3'-hydroxyhexobarbital and α-3'-hydroxyhexobarbital .

Key Reactions

  • Hydroxylation: Catalyzed by CYP2B1 leading to stereoselective metabolites.
  • Glucuronidation: Metabolites can undergo further modification via UDP-glucuronosyl transferases.
  • Dehydrogenation: Produces reactive ketones like 3'-oxohexobarbital.

These reactions indicate the complexity of hexobarbital's metabolic pathway and its interactions with liver enzymes.

Mechanism of Action

Hexobarbital exerts its effects primarily through modulation of the gamma-aminobutyric acid type A receptor. It binds to a specific site associated with chloride ion channels within this receptor complex. By enhancing the duration that these channels remain open upon GABA binding, hexobarbital increases inhibitory neurotransmission within the central nervous system .

Process Details

  • Binding Site: Distinct Cl⁻ ionopore site on GABA-A receptor.
  • Effect: Prolonged post-synaptic inhibition in thalamic regions leading to sedative effects.
Physical and Chemical Properties Analysis

The physical and chemical properties of hexobarbital are critical for understanding its behavior in biological systems:

PropertyValue
StateSolid
Melting Point146.5 °C
Boiling Point378.73 °C
Water Solubility0.435 mg/mL
LogP1.98
pKa8.2
Polar Surface Area66.48 Ų
Applications

Hexobarbital has historically been used in various medical applications due to its hypnotic and sedative effects:

  • Anesthesia: Previously utilized as an anesthetic agent during surgeries.
  • Sedation: Employed in clinical settings for sedation purposes.

Despite its past applications, current medical practices favor safer alternatives due to concerns regarding dependency and adverse effects associated with barbiturates .

Historical Development and Contextual Significance

Early Synthesis and Pharmacological Adoption in Anesthetic Practice

Hexobarbital (C₁₂H₁₅N₂NaO₃) was first synthesized in 1932 by German pharmacologists Heinrich Hörlein, Arthur Eichengrün, and Hans Weese at Bayer AG. Marketed as Evipan Sodium in Europe and Evipal in the United States (Winthrop Chemical Company), it represented a breakthrough as the first rapidly acting intravenous barbiturate anesthetic [1] [7]. Its sodium salt formulation enabled water solubility, permitting intravenous administration—a significant advancement over orally administered barbiturates like barbital (1903) and phenobarbital (1912) [10].

Table 1: Key Properties Enabling Clinical Adoption of Hexobarbital Sodium

PropertySignificance
Rapid onset (1-2 minutes)Enabled swift induction of anesthesia for short procedures
Short duration (15-30 min)Reduced postoperative recovery time vs. long-acting barbiturates
Cyclohexenyl structureEnhanced lipid solubility for faster CNS penetration vs. diethylbarbituric acid
N-methyl modificationDecreased susceptibility to metabolic deactivation, prolonging hypnotic effects

By 1934, hexobarbital sodium became the standard induction agent for general anesthesia across Europe, particularly for outpatient surgeries. Its adoption addressed the need for controllable, short-duration anesthesia, though precise depth management remained challenging compared to modern agents [1] [9]. During WWII, captured German supplies—including original Bayer boxes labeled "Evipan-Natrium"—documented its strategic medical use by Axis forces, later donated to museums like the Wood Library-Museum of Anesthesiology [1].

Role in 20th-Century Experimental Medicine and Ethical Controversies

Hexobarbital sodium’s neurodepressant properties led to its integration into experimental psychiatry and neurological diagnostics. From the 1940s, it facilitated "narcoanalysis" (drug-assisted psychotherapy) for trauma patients by lowering psychological inhibitions [4]. However, its most infamous application occurred in Nazi concentration camps. At Ravensbrück, physician Herta Oberheuser administered hexobarbital to prisoners without consent to study wound infections and tolerance limits, contributing to her 1947 conviction for war crimes [7].

Concurrently, hexobarbital saw therapeutic military use:

  • Pre-anesthetic sedation for battlefield surgeries due to rapid reversibility [6]
  • Convulsion management in cerebral malaria and tetanus when phenobarbital was unavailable [10]
  • Diagnostic aid for differentiating psychogenic versus organic paralysis (e.g., via Amytal Interviews) [4]

Table 2: Dual-Use Context of Hexobarbital in Mid-20th Century Medicine

Therapeutic UseExperimental Misuse
Short-duration anesthesiaUnethical human tolerance experiments
Status epilepticus controlForced sedation in psychiatric institutions
Psychotherapeutic adjuvantCoercive interrogation adjunct

This duality exemplified broader ethical conflicts in barbiturate applications, accelerating post-war regulations on human subject research [1] [4].

Transition from Clinical Use to Preclinical Research Applications

By the 1960s, hexobarbital sodium was eclipsed clinically by thiopental (1934) and later propofol (1989), which offered superior hemodynamic stability and anesthetic control [1] [10]. However, it found enduring utility in preclinical research:

Metabolic Phenotyping

The Hexobarbital Sleep Test (HST) emerged as a gold standard for characterizing hepatic enzyme activity. Rodents are classified as "fast metabolizers" (FM) or "slow metabolizers" (SM) based on sleep duration post-administration. This model identified genetic polymorphisms in cytochrome P450 (CYP2B1/2), governing oxidative drug metabolism [7] [9].

Stereoselective Metabolism Studies

Hexobarbital’s chiral center at C5 revealed enantiomer-specific effects:

  • S(+)-hexobarbital: 3x greater hypnotic potency due to enhanced GABAₐ receptor binding
  • R(-)-hexobarbital: Rapidly metabolized to 3’-hydroxyhexobarbital via CYP2B1 [7] [9]

Table 3: Key Research Applications of Hexobarbital Sodium

ApplicationScientific Insight
Enzyme induction assaysQuantified CYP450 upregulation by xenobiotics (e.g., phenobarbital itself)
Epoxide-diol pathway analysisDetected glutathione adducts from reactive ketone metabolites
Blood-brain barrier kineticsModeled CNS penetrance of lipophilic agents
PTSD susceptibility modelsLinked sleep duration to stress response phenotypes in rodents

Metabolite studies further uncovered a complex epoxide-diol pathway, where 3’-oxohexobarbital forms reactive intermediates conjugated to glutathione—a model for xenobiotic detoxification [7] [9]. Today, hexobarbital remains a tool compound in pharmacokinetics, though its human use is confined to historical analysis.

Table 4: Nomenclature and Chemical Data for Hexobarbital Sodium

PropertyValue
Systematic NameSodium 5-(cyclohex-1-en-1-yl)-1,5-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
SynonymsEvipan, Evipal, Citopan, Hexobarbitone (INN)
CAS Registry50-09-9 (sodium salt)
Molecular FormulaC₁₂H₁₅N₂NaO₃
Key Structural FeaturesCyclohexenyl ring at C5; N1-methylation; Sodium enolate at C2
MetabolismHepatic; CYP2B1-mediated hydroxylation; glucuronidation

Properties

CAS Number

50-09-9

Product Name

Hexobarbital sodium

IUPAC Name

sodium;5-(cyclohexen-1-yl)-1,5-dimethylpyrimidin-3-ide-2,4,6-trione

Molecular Formula

C12H16N2NaO3

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C12H16N2O3.Na/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16;/h6H,3-5,7H2,1-2H3,(H,13,15,17);

InChI Key

SVNBLYILNKAFQM-UHFFFAOYSA-N

SMILES

CC1(C(=O)[N-]C(=O)N(C1=O)C)C2=CCCCC2.[Na+]

Synonyms

Evipan
Hexenal
Hexobarbital
Hexobarbital, Sodium
Hexobarbitone
Sodium Hexobarbital

Canonical SMILES

CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.